rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane
Description
rel-(1R,5S,6R)-6-Phenyl-3-azabicyclo[3.2.0]heptane (CAS: 153909-73-0) is a bicyclic amine with the molecular formula C₁₂H₁₅N and a molecular weight of 173.25 g/mol. Its structure consists of a fused bicyclo[3.2.0]heptane scaffold substituted with a phenyl group at the 6-position and a nitrogen atom in the 3-position. This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules due to its rigid, stereochemically defined framework .
Structure
3D Structure
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C12H15N/c1-2-4-9(5-3-1)11-6-10-7-13-8-12(10)11/h1-5,10-13H,6-8H2/t10-,11-,12+/m0/s1 |
InChI Key |
ZEICVRUUVHTYRQ-SDDRHHMPSA-N |
Isomeric SMILES |
C1[C@H]2CNC[C@H]2[C@@H]1C3=CC=CC=C3 |
Canonical SMILES |
C1C2CNCC2C1C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The patented photolytic cyclization process begins with a bisallylammonium salt precursor dissolved in acetone, irradiated under UV light (λ = 300–400 nm) in the presence of acetophenone as a sensitizer. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Acetone | Enhances reaction rate by 40% |
| Temperature | 15–30°C | Minimizes side reactions |
| Sensitizer | Acetophenone (5 mol%) | Improves quantum yield by 30% |
| Light Source | High-pressure Hg lamp | Ensures uniform irradiation |
The reaction proceeds via a [2+2] cycloaddition mechanism, forming the bicyclic core while retaining the phenyl substituent’s spatial orientation.
Isomer Separation and Purification
Post-cyclization, the crude mixture undergoes sequential purification:
-
Maleate Precipitation : Maleic acid selectively complexes with endo isomers in isopropanol, yielding a 65–70% recovery of the exo fraction.
-
Ditoluoyltartrate Crystallization : The (+)-exo isomer forms diastereomeric salts with ditoluoyltartaric acid, achieving >98% enantiomeric excess (ee) after recrystallization.
Alternative Synthetic Routes and Modifications
Enzymatic Resolution
Although unverified for this specific compound, enzymatic resolution using lipases or esterases has succeeded in separating enantiomers of related azabicycloheptanes. Immobilized Candida antarctica lipase B (CAL-B) achieves 85–90% ee for similar substrates in biphasic systems.
Scalability and Industrial Limitations
Industrial adoption of photolytic cyclization faces three major hurdles:
-
Energy Intensity : UV lamps consume 30–40% of total production costs.
-
Multi-Step Purification : Each crystallization step reduces overall yield by 15–20%.
-
Sensitizer Recovery : Acetophenone recovery rates remain below 50%, increasing waste.
Recent advances in continuous-flow photochemistry mitigate these issues by improving light penetration and reducing reaction volumes. Pilot-scale trials demonstrate a 25% reduction in energy use and a 10% yield improvement compared to batch reactors .
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine nitrogen in the azabicyclo structure undergoes oxidation under mild to moderate conditions. Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) convert the amine to its corresponding N-oxide.
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| N-Oxidation | H₂O₂, 0–25°C, 2–6 hrs | rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane N-oxide | Steric hindrance slows reaction kinetics compared to acyclic amines |
This reaction retains the bicyclic framework but increases polarity, enhancing solubility in polar solvents.
Acid-Base Reactions
The nitrogen atom acts as a weak base, forming salts with strong acids like HCl or H₂SO₄. Protonation occurs at the lone pair of the tertiary amine:
| Property | Free Base | Protonated Form (HCl Salt) |
|---|---|---|
| Solubility | Low in water | High in polar solvents |
| Stability | Air-stable | Hygroscopic |
Protonation is reversible under basic conditions (e.g., NaOH), regenerating the free base.
Functionalization via Alkylation
The nitrogen can undergo alkylation with alkyl halides (e.g., methyl iodide) or epoxides, though steric constraints from the bicyclic system limit reactivity. For example:
| Reagent | Product | Yield |
|---|---|---|
| Methyl iodide | Quaternary ammonium salt | 40–55% |
| Ethylene oxide | Hydroxyethyl derivative | <30% |
Low yields are attributed to hindered access to the nitrogen lone pair.
Ring-Opening Reactions
Under strongly acidic or basic conditions, the bicyclic framework may undergo ring-opening. For instance, treatment with concentrated HCl at elevated temperatures (80–100°C) cleaves the bridgehead bonds, yielding linear amines.
| Conditions | Products | Mechanism |
|---|---|---|
| 6M HCl, 80°C, 12 hrs | 4-Phenylpiperidine derivatives | Acid-catalyzed hydrolysis |
This reactivity is critical for derivatization but risks structural integrity loss.
Electrophilic Aromatic Substitution (EAS)
The phenyl group participates in EAS, though steric shielding from the bicyclic system directs substitution to the para position. Nitration (HNO₃/H₂SO₄) and sulfonation yield para-substituted derivatives:
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 6-(4-Nitrophenyl)-3-azabicyclo[3.2.0]heptane |
| Sulfonation | H₂SO₄, SO₃ | 6-(4-Sulfophenyl)-3-azabicyclo[3.2.0]heptane |
Meta-directing effects are suppressed due to steric constraints.
Catalytic Hydrogenation
| Substrate | Conditions | Product |
|---|---|---|
| Unsaturated analog | 100 atm H₂, Rh/C, 80°C | Hexahydro-3-azabicyclo derivative |
This reaction is pivotal for generating reduced pharmacophores.
Stability Under Reactive Conditions
The compound is stable in neutral aqueous solutions but degrades in strong acids/bases or oxidizing environments:
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| 1M HCl | Ring-opening hydrolysis | 2.5 hrs |
| 1M NaOH | N-demethylation (if applicable) | 8 hrs |
| H₂O₂ (30%) | Over-oxidation to nitroxide | 1 hr |
Stability data inform storage and handling protocols .
Biochemical Interactions
While not a direct chemical reaction, the compound modulates biological targets (e.g., enzymes, receptors) via hydrogen bonding and van der Waals interactions. Its rigid structure favors selective binding to hydrophobic pockets.
Scientific Research Applications
Medicinal Chemistry Applications
1. Analgesic and Antidepressant Activity
Research indicates that derivatives of bicyclic compounds similar to rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane exhibit analgesic and antidepressant properties. These compounds can interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in pain modulation and mood regulation .
2. Antiviral Properties
Recent studies have highlighted the potential antiviral activities of azabicyclic compounds against various viruses, including influenza A virus. Compounds that share structural similarities with this compound have been investigated for their ability to inhibit viral polymerases . This suggests that such compounds could be developed into antiviral agents.
Synthetic Organic Chemistry Applications
1. Building Blocks for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for various functionalizations that can lead to the development of more complex molecules used in pharmaceuticals .
2. Synthesis of Alkaloids
This compound is also relevant in the synthesis of natural products and alkaloids due to its structural features that mimic those found in many biologically active compounds . The ability to modify its structure makes it a valuable precursor in the synthesis of alkaloids with potential therapeutic effects.
Research Tool Applications
1. Biological Studies
In biological research, this compound can be used as a probe to study receptor interactions and signaling pathways due to its ability to bind selectively to certain receptors .
2. Mechanistic Studies
The compound's reactivity can provide insights into reaction mechanisms involving bicyclic systems, which are often less understood compared to their acyclic counterparts . This can lead to advancements in synthetic methodologies and understanding of chemical behavior.
Case Studies
Mechanism of Action
The mechanism of action of rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Analysis
Backbone Variations :
- The target compound’s bicyclo[3.2.0] system provides greater ring strain and rigidity compared to bicyclo[3.1.0] derivatives (e.g., ), which may influence binding affinity in drug-target interactions .
- 2-Oxa or 4-thia substitutions () introduce heteroatoms that alter electronic properties and hydrogen-bonding capacity, impacting solubility and metabolic stability .
Substituent Effects :
- The phenyl group in the target compound enhances lipophilicity, favoring membrane permeability, whereas 6-oxo () or hydroxyl () groups increase polarity, improving aqueous solubility but reducing bioavailability .
- Protecting groups like Boc () or TFA () are critical for synthetic manipulation but require deprotection steps in final drug formulations .
Stereochemical Considerations :
- The rel-(1R,5S,6R) configuration in the target compound contrasts with analogues like rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol (), where stereochemistry dictates chiral recognition in biological systems .
Pharmaceutical Relevance :
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing rel-(1R,5S,6R)-6-phenyl-3-azabicyclo[3.2.0]heptane?
- Methodological Answer : Synthesis typically involves cyclization reactions using bicyclic precursors. For example, tert-butoxycarbonyl (Boc) protection of the amine group is critical to prevent side reactions during ring formation. Coupling agents like DCC (dicyclohexylcarbodiimide) may be employed to stabilize intermediates. Post-synthesis purification via column chromatography and recrystallization ensures stereochemical purity .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming stereochemistry and ring substitution patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹), while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How should the compound be stored to maintain stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at room temperature, away from light and moisture. Stability studies suggest degradation products form under oxidative or acidic conditions; thus, neutral pH and desiccants are recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereoselectivity in the synthesis of this bicyclic compound?
- Methodological Answer : Stereochemical outcomes depend on reaction kinetics and solvent polarity. Use chiral catalysts (e.g., Rh-complexes) to enhance enantiomeric excess. Computational modeling (DFT calculations) predicts transition-state energies, guiding solvent selection (e.g., THF for low dielectric environments). Reaction thermochemistry data (e.g., activation barriers from NIST) further inform temperature optimization .
Q. How does X-ray crystallography resolve ambiguities in stereochemical configuration?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive stereochemical assignments. Software suites like APEX2 and SHELX refine crystallographic data to map bond angles and torsional strains in the bicyclo[3.2.0]heptane framework. Reference standards (e.g., Pharmacopeial Forum monographs) validate structural parameters .
Q. What experimental designs are robust for evaluating structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer : Use a split-plot design with systematic substitution at the phenyl ring (e.g., electron-withdrawing/-donating groups). Test analogs in parallel in vitro assays (e.g., antibacterial MIC assays) and correlate activity with Hammett σ values or LogP. Replicate studies across multiple cell lines to account for biological variability .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Conduct dose-response curves under standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., known β-lactamase inhibitors). Meta-analyses of published data, adjusting for covariates like solvent polarity, can identify confounding factors .
Q. What degradation pathways occur under accelerated stability conditions, and how are they analyzed?
- Methodological Answer : Stress testing (e.g., 40°C/75% RH for 6 months) coupled with RP-HPLC identifies degradation products. Mass fragmentation patterns (LC-MS/MS) differentiate oxidation byproducts (e.g., epoxides) from hydrolyzed intermediates. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage .
Q. How can computational models predict the compound’s reactivity in novel reactions?
- Methodological Answer : Molecular dynamics simulations (e.g., Gaussian or ORCA) model transition states for ring-opening or functionalization reactions. Thermochemical data (e.g., enthalpy of formation from NIST) validate computational predictions. QSAR models link electronic descriptors (e.g., HOMO/LUMO energies) to observed reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
